molecular formula C18H16N4O4S B11032928 methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11032928
M. Wt: 384.4 g/mol
InChI Key: UTJGFZCXGKDVMV-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyridazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine moiety. Key reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives with altered functional groups, while substitution can introduce new moieties, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups and ring structures, which confer specific reactivity and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 5-methyl-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H16N4O4S/c1-11-16(17(25)26-2)20-18(27-11)19-14(23)10-22-15(24)9-8-13(21-22)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,19,20,23)

InChI Key

UTJGFZCXGKDVMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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